Lamprecide

Descripción general

Descripción

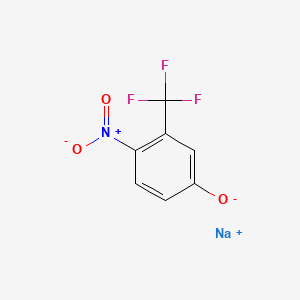

Lamprecide is a chemical compound specifically designed to target and eliminate the larvae of lampreys in river systems before they develop into parasitic adults. The primary compound used as a this compound is 3-trifluoromethyl-4-nitrophenol (TFM). This compound is widely used in the Great Lakes and other water bodies to control the population of sea lampreys, an invasive species that poses a significant threat to native fish populations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-trifluoromethyl-4-nitrophenol involves the nitration of 3-trifluoromethylphenol. The reaction typically requires concentrated nitric acid and sulfuric acid as reagents. The nitration process introduces a nitro group (-NO2) to the aromatic ring, resulting in the formation of 3-trifluoromethyl-4-nitrophenol .

Industrial Production Methods

Industrial production of TFM involves large-scale nitration processes under controlled conditions to ensure high yield and purity. The process includes steps such as mixing, reaction, separation, and purification. The final product is then formulated into a liquid or granular form for application in water bodies .

Análisis De Reacciones Químicas

Types of Reactions

3-trifluoromethyl-4-nitrophenol undergoes various chemical reactions, including:

Oxidation: TFM can be oxidized under specific conditions, leading to the formation of different by-products.

Reduction: The nitro group in TFM can be reduced to an amino group (-NH2) using reducing agents.

Substitution: The aromatic ring in TFM can undergo substitution reactions, where other functional groups replace the nitro or trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) are used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are employed.

Major Products Formed

Oxidation: Oxidized derivatives of TFM.

Reduction: 3-trifluoromethyl-4-aminophenol.

Substitution: Various substituted phenols depending on the reagents used.

Aplicaciones Científicas De Investigación

Historical Context and Development

The search for effective lampricides began in the 1950s when scientists screened over 6,000 compounds. TFM emerged as a primary candidate due to its selective toxicity and effectiveness in reducing larval populations . The successful application of TFM has led to a nearly 90% reduction in sea lamprey abundance across the Great Lakes .

Current Applications

-

Targeted Treatments :

- TFM is applied to infested streams and tributaries in liquid form at specific concentrations. The treatment typically lasts between 48 to 72 hours but can extend up to a week depending on the area size .

- Approximately 120 tributaries are treated on a rotating basis, allowing for effective long-term control without annual treatments .

- Environmental Monitoring :

- Combination with Niclosamide :

Table: Comparative Effectiveness of Lampricides

| Lampricide | Active Ingredient | Target Species | Non-target Impact | Application Method |

|---|---|---|---|---|

| Lamprecide | 3-Trifluoromethyl-4-nitrophenol | Sea Lamprey | Minimal | Liquid application |

| Bayluscide | 2',5-Dichloro-4'-nitrosalicylanilide | Sea Lamprey | Moderate | Granular formulation |

Case Study: Long-term Impact on Ecosystems

Research conducted by the U.S. Geological Survey has shown that TFM applications have led to significant ecological recovery in treated areas. For instance, after TFM treatment, native fish populations such as lake trout have shown signs of recovery due to reduced competition from invasive sea lampreys . Additionally, studies have evaluated the avoidance behavior of larval sea lampreys in response to different lampricides, providing insights into improving future applications .

Future Directions in Lampricide Research

Ongoing research focuses on:

- Resistance Management : Investigating potential resistance development among sea lamprey populations and strategies for counteracting this issue .

- Development of Novel Lampricides : Utilizing advancements in genomics and green chemistry to create more environmentally benign alternatives .

- Environmental Fate Studies : Understanding how lampricides behave in aquatic environments post-application, ensuring minimal long-term ecological impact .

Mecanismo De Acción

TFM acts as a metabolic uncoupler, disrupting the electron transport chain in mitochondria. It separates the electron transport chain from ATP synthesis, leading to the failure of aerobic respiration. TFM donates hydrogen ions (H+) to the mitochondrial matrix, disrupting the electrochemical gradient that powers ATP synthase. This results in the continued use of oxygen without ATP production, ultimately causing the death of lamprey larvae .

Comparación Con Compuestos Similares

Similar Compounds

Bayluscide (2’,5-dichloro-4’-nitrosalicylanilide): Another lampricide used in combination with TFM for enhanced effectiveness.

Niclosamide: A compound with similar applications in controlling aquatic pests.

Uniqueness

TFM is unique due to its selective toxicity towards lamprey larvae, attributed to the low levels of enzymes in lampreys that can eliminate TFM from their bodies. This selectivity makes TFM an effective tool for controlling lamprey populations without significantly harming other aquatic organisms .

Actividad Biológica

Lamprecide, primarily represented by the chemical compound TFM (3-trifluoromethyl-4'-nitrophenol), is a lampricide used extensively in the control of invasive sea lamprey populations in the Great Lakes. This article explores its biological activity, mechanisms of action, and implications for fish conservation, supported by research findings and data tables.

TFM acts as a piscicide that selectively targets sea lamprey larvae while minimizing harm to non-target species. The primary mechanism involves disrupting oxidative phosphorylation in mitochondria, leading to energy depletion within the lamprey. Specifically, TFM exposure results in:

- Decreased ATP Production : Studies have shown that TFM reduces ATP levels significantly in the brain and liver of sea lamprey, leading to metabolic disturbances .

- Shift to Anaerobic Metabolism : The disruption of aerobic pathways causes a shift to anaerobic metabolism, resulting in increased lactate levels and decreased glycogen stores in tissues such as the brain and liver .

- Selective Toxicity : The selectivity of TFM is attributed to differences in detoxification processes between sea lamprey and other fish species, particularly through glucuronidation pathways that allow non-target species to excrete TFM more effectively .

Research Findings

Numerous studies have been conducted to assess the biological activity of TFM. Key findings include:

- Physiological Effects on Non-target Species : Research indicates that while TFM is effective against sea lamprey, its impact on native fish species varies based on environmental conditions such as water temperature and pH. Higher temperatures can increase the tolerance of sea lamprey to TFM, complicating management strategies .

- Impact on Energy Stores : A study demonstrated that exposure to TFM led to a significant depletion of energy reserves in larval sea lamprey within hours of exposure. For instance, glycogen levels were reduced by over 50% in critical tissues .

Data Table: Effects of TFM on Sea Lamprey

| Parameter | Before TFM Exposure | After 6 Hours Exposure | After 9 Hours Exposure |

|---|---|---|---|

| Brain ATP Levels (µmol/g) | 100 | 40 | 30 |

| Liver Glycogen (µmol/g) | 200 | 80 | 40 |

| Lactate (µmol/g) | 5 | 25 | 30 |

Case Study: Great Lakes Management

The Great Lakes Fishery Commission has implemented TFM treatments since the late 1950s, achieving a reduction of sea lamprey populations by approximately 95-99%. However, recent findings indicate that rising water temperatures may necessitate higher concentrations of TFM for effective control, posing risks to native fish species .

Case Study: Physiological Responses

A decade-long study monitored larval densities and physiological responses to sterilized male releases combined with lampricide treatments. Results indicated a significant decrease in larval populations correlating with increased sterilization rates, suggesting an integrated approach could enhance management strategies against invasive species .

Propiedades

IUPAC Name |

sodium;4-nitro-3-(trifluoromethyl)phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3.Na/c8-7(9,10)5-3-4(12)1-2-6(5)11(13)14;/h1-3,12H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMCWLUYRYIQGJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[O-])C(F)(F)F)[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074978 | |

| Record name | 3-Trifluoromethyl-4-nitrophenol sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-66-0 | |

| Record name | 3-trifluoromethyl-4-nitrophenol, sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Trifluoromethyl-4-nitrophenol sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-TRIFLUOROMETHYL-4-NITROPHENOL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y19Q53X5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.